molecular formula C22H25N5O4S B2418747 ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251613-16-7

ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2418747
CAS No.: 1251613-16-7
M. Wt: 455.53
InChI Key: YZFCHICBNDLYIW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a cyclohexylthio group, and an ethyl ester functional group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is inferred that similar triazolo[4,3-a]pyrazine derivatives might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the triazolo[4,3-a]pyrazine core, introduction of the cyclohexylthio group, and esterification to form the ethyl ester.

    Formation of Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyrazine ring system.

    Introduction of Cyclohexylthio Group: The cyclohexylthio group is introduced via nucleophilic substitution reactions, typically using thiol reagents and appropriate catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the ethyl ester, using reagents such as ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles, along with appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can be compared with other triazolopyrazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 4-[[2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-2-31-21(29)15-8-10-16(11-9-15)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCHICBNDLYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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